

5-Nitroisoindolin-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitroisoindolin-1-one

Cat. No.: B1355421

[Get Quote](#)

CAS Number: 876343-38-3 Molecular Formula: C₈H₆N₂O₃

This technical guide provides an in-depth overview of **5-Nitroisoindolin-1-one**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, potential therapeutic applications, and the underlying mechanism of action, with a focus on its role as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Nitroisoindolin-1-one** is presented in the table below. Please note that some of these properties are predicted based on computational models.

Property	Value	Source
CAS Number	876343-38-3	N/A
Molecular Formula	C ₈ H ₆ N ₂ O ₃	N/A
Molecular Weight	178.15 g/mol	N/A
Predicted Density	1.449 ± 0.06 g/cm ³	N/A
Predicted Boiling Point	505.8 ± 50.0 °C	N/A
Predicted pKa	12.36 ± 0.20	N/A
Storage Conditions	Sealed in dry, Room Temperature	N/A

Synthesis of 5-Nitroisoindolin-1-one

The synthesis of **5-Nitroisoindolin-1-one** can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted benzonitrile or benzoic acid derivative. A relevant synthetic method is described in a Chinese patent (CN115784967A), which outlines the preparation of nitroisoindolinone compounds. The synthesis generally proceeds in two main steps:

- Bromination of a substituted methyl benzoate: The starting material, 2-methyl-5-nitrobenzoic acid methyl ester, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).
- Amination and Cyclization: The resulting brominated intermediate is then reacted with an ammonia source, such as an ammonia-methanol solution, to facilitate amination and subsequent intramolecular cyclization to yield the **5-Nitroisoindolin-1-one** product.[\[1\]](#)

A general one-pot synthesis for isoindolin-1-one derivatives has also been reported, involving the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.[\[2\]](#) This method offers an environmentally friendly alternative for the synthesis of various substituted isoindolin-1-ones.

Experimental Protocol: General Synthesis of Nitroisoindolinone[\[1\]](#)

- Step 1: Bromination
 - Dissolve 2-methyl-5-nitrobenzoic acid methyl ester (0.1 mol), benzoyl peroxide (0.01 mol), and N-bromosuccinimide (0.11 mol) in 200 ml of carbon tetrachloride.
 - Stir the mixture at 65°C for 10 hours.
 - After the reaction, wash the solution twice with water at 20°C and once with 15% brine.
 - Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate product.
- Step 2: Amination and Cyclization
 - The crude brominated intermediate is reacted with an ammonia-methanol solution.
 - The reaction is typically carried out with stirring at room temperature.
 - Upon completion, the product is isolated, which may involve filtration and washing, to yield **5-Nitroisoindolin-1-one**.

Potential Therapeutic Application: PARP Inhibition

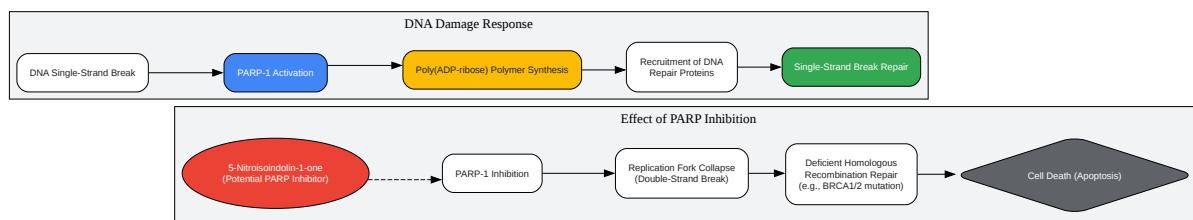
The isoindolinone scaffold is a well-established pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.^[3] PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.^[4] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively killed through a mechanism known as synthetic lethality.

While specific inhibitory data for **5-Nitroisoindolin-1-one** is not yet widely published, its structural similarity to known isoindolinone-based PARP inhibitors suggests it may exhibit similar activity. Further research is required to determine the specific IC₅₀ value of **5-Nitroisoindolin-1-one** against PARP-1 and other PARP family members.

Experimental Protocol: General PARP1 Inhibition Assay^[3]

This protocol describes a general method for assessing the inhibitory activity of a compound against PARP1 using a histone-coated 96-well plate and a chemiluminescent substrate.

- Materials:


- Purified PARP1 enzyme
- Histone-coated 96-well plates
- Activated DNA
- Biotinylated NAD⁺
- 10x PARP assay buffer
- Streptavidin-HRP
- Chemiluminescent substrate
- Test compound (**5-Nitroisoindolin-1-one**) dissolved in DMSO

- Procedure:

- Prepare serial dilutions of the test compound.
- Add the assay buffer, biotinylated NAD⁺, and activated DNA to the wells of the histone-coated plate.
- Add the diluted test compound to the appropriate wells.
- Initiate the reaction by adding the PARP1 enzyme.
- Incubate the plate at room temperature for 1 hour.
- Wash the plate and add Streptavidin-HRP.
- After another incubation and wash step, add the chemiluminescent substrate.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Signaling Pathway

The potential mechanism of action for **5-Nitroisoindolin-1-one** as a PARP inhibitor involves the disruption of the DNA damage repair pathway. The diagram below illustrates the central role of PARP in this process and how its inhibition can lead to cell death in cancer cells with deficient homologous recombination repair.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **5-Nitroisoindolin-1-one** as a PARP inhibitor.

Conclusion

5-Nitroisoindolin-1-one is a compound with a promising chemical scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to act as a PARP inhibitor warrants further investigation, including detailed biological evaluation and optimization of its structure to enhance potency and selectivity. This technical guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Nitroisoindolin-1-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355421#5-nitroisoindolin-1-one-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com